3-(Piperidin-2-yl)pyridine-2(1H)-thione
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Overview
Description
3-(Piperidin-2-yl)pyridine-2(1H)-thione is a heterocyclic compound that features both a piperidine and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-2-yl)pyridine-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-2-yl)pyridine-2(1H)-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
3-(Piperidin-2-yl)pyridine-2(1H)-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(Piperidin-2-yl)pyridine-2(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved often include inhibition of enzyme activity or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-2-yl)pyridine: Lacks the thione group but shares the piperidine and pyridine rings.
2-(Piperidin-2-yl)pyridine: Similar structure but with different positioning of the piperidine ring.
Pyridine-2-thione: Contains the thione group but lacks the piperidine ring.
Uniqueness
3-(Piperidin-2-yl)pyridine-2(1H)-thione is unique due to the presence of both the piperidine and pyridine rings along with the thione group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H14N2S |
---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
3-piperidin-2-yl-1H-pyridine-2-thione |
InChI |
InChI=1S/C10H14N2S/c13-10-8(4-3-7-12-10)9-5-1-2-6-11-9/h3-4,7,9,11H,1-2,5-6H2,(H,12,13) |
InChI Key |
LGDZDFZRDILVFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC=CNC2=S |
Origin of Product |
United States |
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